s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro-: is a chemical compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a derivative of indacene, a polycyclic aromatic hydrocarbon, and is characterized by its hexahydro structure, indicating the presence of six hydrogen atoms added to the indacene core .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves multiple steps. One notable method includes the sulfonylation with chlorosulfonic acid in methylene chloride, followed by the formation of a pyridinium salt and reaction with phosphorus pentachloride . Another method involves the use of trifluoroacetic acid in dichloromethane at 25°C for a few hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multi-step synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, phosphorus pentachloride, and chlorosulfonic acid . Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various sulfonylated and acylated derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
s-Indacene-1,3,5,7(2H,6H)-tetraone: A similar compound with a tetraone structure, used in different chemical applications.
1,3-Dioxo-5,6-indanedicarboxylic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
s-Indacene-4-acetic acid, 1,2,3,5,6,7-hexahydro- is unique due to its specific hexahydro structure, which imparts different chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
68293-39-0 |
---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)acetic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)8-13-11-5-1-3-9(11)7-10-4-2-6-12(10)13/h7H,1-6,8H2,(H,15,16) |
InChI-Schlüssel |
YMSAKLKEEFHGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.